molecular formula C13H13N3OS2 B5232831 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5232831
M. Wt: 291.4 g/mol
InChI Key: OXYPNTKVQHQDSE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group, a phenylsulfanyl group, and an acetamide moiety, making it a unique and potentially valuable molecule in various fields of research.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-11(8-18-10-4-2-1-3-5-10)14-13-16-15-12(19-13)9-6-7-9/h1-5,9H,6-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPNTKVQHQDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thiosemicarbazones with suitable reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached via nucleophilic substitution reactions using thiophenol (C6H5SH) and appropriate leaving groups.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, ring-opened products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential as a lead molecule in drug discovery, particularly for its antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the thiadiazole and phenylsulfanyl groups.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and phenylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

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